molecular formula C13H14N4O2 B1149390 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole CAS No. 132827-25-9

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

Cat. No.: B1149390
CAS No.: 132827-25-9
M. Wt: 258.28
InChI Key:
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Description

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique chemical structure, which combines the properties of benzimidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole typically involves the reaction of benzimidazole derivatives with triazine compounds under specific conditions. One common method involves the condensation of 2-aminobenzimidazole with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole and triazine derivatives.

    Substitution: Formation of substituted benzimidazole-triazine compounds with various functional groups.

Scientific Research Applications

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4,6-dioxo(1,2-a)-s-triazinobenzimidazole
  • 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
  • 4-Butyl-2,6-dioxo(1,2-a)-s-triazinobenzimidazole

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of benzimidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a preferred choice for certain research and industrial purposes.

Properties

IUPAC Name

3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENGGSVYVKZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194074
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41136-38-3
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g of 2-aminobenzimidazole and 188 g of diphenyl carbonate, 390 g of phenol and 0.1 g of pyridine was kept for 1 hour at 60°-68° C. and for 15 hours at 70° C. 63 g of dibutylamine were added and the reaction mixture was kept for 1 hour at 70° C. and for 3 hours at 100° C. For the reaction, according to the invention, of the resulting 1-(benzimidazol-2-yl)-3-(butyl)-urea, 241 g of diphenyl carbonate, 200 g of benzonitrile and 0.2 g of potassium carbonate, were added and the mixture was heated to 160° C. for 16 hours. The solvent was largely distilled off in vacuo and the residue was mixed with dibutyl ether. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole crystallized out as a crude product. This was separated off and washed with dibutyl ether. For purification, the crude product was boiled with 28 g of potassium hydroxide in 3 liters of water for 90 minutes. The hot solution was filtered. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole was isolated from the filtrate by acidification to a pH value of about 5. Melting point 275°-280° C.
Quantity
100 g
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reactant
Reaction Step One
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188 g
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reactant
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390 g
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reactant
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0.1 g
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solvent
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63 g
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reactant
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0 (± 1) mol
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reactant
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241 g
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reactant
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0.2 g
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reactant
Reaction Step Five
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200 g
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solvent
Reaction Step Six
Customer
Q & A

Q1: How does the solubility of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole (STB) change under different pH conditions?

A1: Research indicates that the solubility of STB is influenced by pH. [] This suggests that the chemical environment can significantly impact the behavior of STB, a crucial factor to consider in agricultural applications and environmental studies.

Q2: What are the breakdown products of benomyl and what are the mechanisms behind their formation?

A2: Benomyl degrades into several compounds, including STB and 1-(2-benzimidazolyl)-3-n-butylurea (BBU). [] Understanding the kinetics and mechanisms of this conversion is crucial for assessing the environmental fate and impact of benomyl.

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